molecular formula C17H16BrNO4 B2403611 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide CAS No. 553675-76-6

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2403611
CAS No.: 553675-76-6
M. Wt: 378.222
InChI Key: CSDFOWKONDUSNS-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex aromatic structure with various functional groups, including a bromo group, a formyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromo group to the aromatic ring.

    Formylation: Addition of the formyl group using reagents like formyl chloride or formic acid.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Acetamide Formation: Coupling of the phenoxy derivative with 4-methylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

    Reduction: Formation of 2-(2-hydro-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development due to its unique functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-nitrophenyl)acetamide

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFOWKONDUSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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